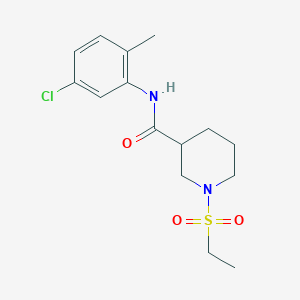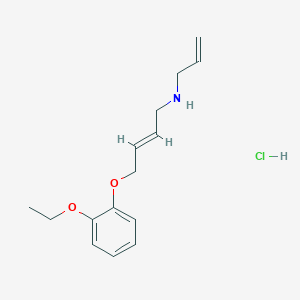
N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride
Descripción general
Descripción
N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride, also known as AEBSF, is a protease inhibitor commonly used in scientific research. The compound is synthesized through a multi-step process and has a wide range of applications in biochemical and physiological studies.
Mecanismo De Acción
N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride works by irreversibly inhibiting serine proteases, which are a class of proteases that play a crucial role in many biological processes. The compound forms a covalent bond with the active site of the protease, thereby blocking its activity. N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride has a wide range of biochemical and physiological effects, depending on the specific protease being inhibited. In the study of blood coagulation, N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride inhibits the activity of thrombin, a serine protease that plays a crucial role in the formation of blood clots. In the study of fibrinolysis, N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride inhibits the activity of plasmin, a serine protease that breaks down blood clots. In the study of platelet aggregation, N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride inhibits the activity of various serine proteases that are involved in the activation of platelets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride has several advantages for lab experiments. It is highly specific for serine proteases and does not inhibit other classes of proteases. It is also relatively stable and can be stored for long periods of time. However, N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the protease. This can make it difficult to study the kinetics of protease activity. Additionally, N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride can interact with other compounds in the sample, which can lead to false positives or false negatives.
Direcciones Futuras
There are several future directions for the study of N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride. One area of research is the development of new protease inhibitors with improved specificity and reversibility. Another area of research is the study of the interactions between N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride and other compounds in the sample, which can help to improve the accuracy of protease activity assays. Additionally, N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride can be used in the study of various diseases that involve abnormal protease activity, such as cancer and Alzheimer's disease. Overall, N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride has a wide range of applications in scientific research and is an essential tool for the study of proteases and their role in biological processes.
Aplicaciones Científicas De Investigación
N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride is widely used in scientific research as a protease inhibitor. Proteases are enzymes that catalyze the breakdown of proteins, and their inhibition is essential for many biochemical and physiological studies. N-allyl-4-(2-ethoxyphenoxy)but-2-en-1-amine hydrochloride is particularly useful in the study of blood coagulation, fibrinolysis, and platelet aggregation. It is also used in the purification of proteins and the detection of protease activity.
Propiedades
IUPAC Name |
(E)-4-(2-ethoxyphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-11-16-12-7-8-13-18-15-10-6-5-9-14(15)17-4-2;/h3,5-10,16H,1,4,11-13H2,2H3;1H/b8-7+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCNAJWOQOPQLV-USRGLUTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=CCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC/C=C/CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B4439655.png)
![1-benzyl-N,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4439661.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4439664.png)
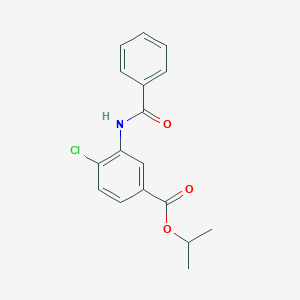

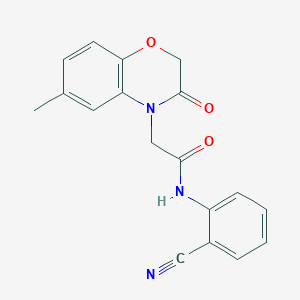
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4439684.png)
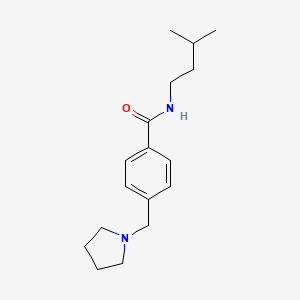
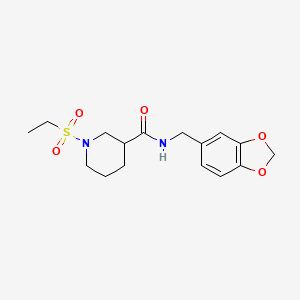
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4439702.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B4439707.png)
![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4439717.png)
![N-ethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4439724.png)
